Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is particularly interesting due to its unique structure, which combines a piperidine ring with an ethyl ester and a phenoxyethyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-phenoxyethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and facilitates the compound’s interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: Lacks the phenoxyethyl group, making it less versatile in certain reactions.
Ethyl isonipecotate: Another piperidine derivative with different functional groups, used in different applications.
Icaridin: A piperidine-based insect repellent with a different mechanism of action.
Uniqueness
Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride is unique due to its combination of a piperidine ring, an ethyl ester, and a phenoxyethyl group. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in chemistry, biology, and industry.
Properties
IUPAC Name |
ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-8-10-17(11-9-14)12-13-20-15-6-4-3-5-7-15;/h3-7,14H,2,8-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLUZNMAUYXQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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